molecular formula C11H12ClN3 B1530575 Phenyl(pyridazin-3-yl)methanamine hydrochloride CAS No. 1009371-17-8

Phenyl(pyridazin-3-yl)methanamine hydrochloride

Cat. No. B1530575
M. Wt: 221.68 g/mol
InChI Key: GVCXECSABCELBI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Phenyl(pyridazin-3-yl)methanamine hydrochloride is C11H12ClN3 . The InChI code is 1S/C11H11N3.ClH/c12-11(9-5-2-1-3-6-9)10-7-4-8-13-14-10;/h1-8,11H,12H2;1H .


Physical And Chemical Properties Analysis

Phenyl(pyridazin-3-yl)methanamine hydrochloride is a light pink solid . Its molecular weight is 221.69 .

Scientific Research Applications

Synthesis and Catalytic Evaluation

One study describes the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives through C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These compounds were characterized and evaluated for their catalytic applications, showing good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Optical Properties and Material Synthesis

Another study focused on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives via a one-pot, three-component condensation process involving phenyl(pyridin-2-yl)methanone. These compounds demonstrated remarkable Stokes' shift ranges and varying quantum yields, indicating their potential as luminescent materials for low-cost applications (Volpi et al., 2017).

Schiff Base Ligands and Metal Complexes

Research on pyrrolide-imine Schiff base compounds synthesized via solid-state reactions revealed the formation of discrete dimers supported by complementary hydrogen bonds. These findings contribute to the understanding of hydrogen bonding and molecular recognition, highlighting the versatility of Phenyl(pyridazin-3-yl)methanamine derivatives in constructing bidentate ligands for coordination chemistry (Akerman & Chiazzari, 2014).

Anticancer Applications

A study on Iron(III) complexes involving phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine derivatives explored their photocytotoxicity and cellular uptake, particularly in cancer cells. These complexes demonstrated significant potential in targeted cancer therapy through light-induced reactive oxygen species generation (Basu et al., 2015).

Conformational Stabilization in Peptides

Tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine, designed as a diamino derivative, stabilizes parallel turn conformations in peptide sequences. This scaffold exploits a [1,3]-dipolar cycloaddition reaction for its synthesis, demonstrating its utility in peptidomimetic chemistry (Bucci et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, pyridazin-3-ylmethanamine hydrochloride, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately. It should be stored away from heat and open flames .

properties

IUPAC Name

phenyl(pyridazin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.ClH/c12-11(9-5-2-1-3-6-9)10-7-4-8-13-14-10;/h1-8,11H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCXECSABCELBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NN=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(pyridazin-3-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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